molecular formula C18H12Cl3Ga B13138024 Tris(2-chlorophenyl)gallane CAS No. 58448-04-7

Tris(2-chlorophenyl)gallane

Cat. No.: B13138024
CAS No.: 58448-04-7
M. Wt: 404.4 g/mol
InChI Key: BTUAJFDHWIZSSU-UHFFFAOYSA-N
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Description

Tris(2-chlorophenyl)gallane is an organogallium compound with the formula Ga(C₆H₄Cl-2)₃, where gallium is coordinated to three 2-chlorophenyl groups. Organogallium compounds are typically Lewis acidic due to gallium’s electron-deficient nature, and the 2-chlorophenyl substituents likely enhance this acidity through their electron-withdrawing effects. The steric bulk of the aryl ligands may also influence reactivity, solubility, and stability compared to alkyl or phosphine-based gallium compounds .

Properties

CAS No.

58448-04-7

Molecular Formula

C18H12Cl3Ga

Molecular Weight

404.4 g/mol

IUPAC Name

tris(2-chlorophenyl)gallane

InChI

InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-4H;

InChI Key

BTUAJFDHWIZSSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)Cl)[Ga](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as diethyl ether. The reaction proceeds as follows:

GaCl3+3C6H4ClMgBrGa(C6H4Cl)3+3MgBrCl\text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{ClMgBr} \rightarrow \text{Ga(C}_6\text{H}_4\text{Cl)}_3 + 3 \text{MgBrCl} GaCl3​+3C6​H4​ClMgBr→Ga(C6​H4​Cl)3​+3MgBrCl

This reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of tris(2-chlorophenyl)gallium may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tris(2-chlorophenyl)gallium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state gallium compounds.

    Substitution: The 2-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Gallium oxide derivatives.

    Reduction: Lower oxidation state gallium compounds.

    Substitution: Compounds with substituted phenyl groups.

Scientific Research Applications

Tris(2-chlorophenyl)gallium has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organogallium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in anticancer therapies due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tris(2-chlorophenyl)gallium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can interfere with metal ion homeostasis within cells, leading to disruption of cellular processes. Additionally, its ability to form stable complexes with biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Tris(phosphino)gallane (P3Ga) Ligands in Fe–N₂ Complexes

Peters et al. (2021) synthesized iron-dinitrogen complexes using tris(phosphino)gallane (P3Ga) ligands to study nitrogen reduction reaction (N₂RR) activity. These complexes were compared to analogous systems with tris(phosphino)borane (P3B) and tris(phosphino)alane (P3Al) ligands. Key findings include:

  • Electronic Structure : All P3XFe–N₂ (X = B, Al, Ga) complexes exhibit similar electronic configurations and geometric flexibility, as confirmed by DFT studies .
  • Catalytic Activity : Despite structural similarities, P3GaFe–N₂ produced only 2.7 ± 0.2 equivalents of NH₃ per Fe under optimized conditions, significantly less than P3BFe–N₂ (~6 equivalents). This reduced activity was attributed to competing hydrogen evolution pathways and weaker N₂ activation .
Table 1: Catalytic Performance of P3XFe–N₂ Complexes
Apical Atom (X) NH₃ Yield (equiv/Fe) Key Observations
B ~6.0 Highest activity due to optimal Lewis acidity and N₂ activation
Al 2.5 ± 0.1 Moderate activity, increased H₂ evolution
Ga 2.7 ± 0.2 Similar to Al; steric/electronic effects reduce NH₃ selectivity

b. Trialkylgallium Compounds

Triisobutylgallium (Ga(C₄H₉)₃) and triisopropylgallium (Ga(C₃H₇)₃) are structurally simpler analogs. While data on their catalytic applications are sparse, their properties highlight trends:

  • Thermal Stability : Alkylgallium compounds are generally less thermally stable than aryl derivatives due to weaker Ga–C bonds.
  • Lewis Acidity : The electron-donating nature of alkyl groups reduces Lewis acidity compared to aryl-substituted gallanes like Tris(2-chlorophenyl)gallane .

Substituent Effects: Chlorophenyl vs. Other Aryl Groups

Compounds with 2-chlorophenyl substituents, such as 1-(2-chlorophenyl)ethanone () and methylclonazepam (), demonstrate that the ortho-chloro position increases steric hindrance and electronic withdrawal. In this compound, these effects likely:

  • Enhance resistance to hydrolysis compared to alkylgallium compounds.
  • Reduce ligand lability, favoring stable coordination environments .

Comparison with Boron and Aluminum Analogs

  • Boron: Tris(phosphino)borane (P3B) complexes exhibit superior catalytic N₂RR activity due to boron’s smaller size and stronger Lewis acidity, enabling more efficient N₂ activation .
  • Aluminum : P3AlFe–N₂ shows intermediate activity, suggesting a balance between Lewis acidity and steric constraints. Aluminum’s larger size compared to boron may reduce geometric flexibility .

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